molecular formula C18H24ClFN4O2S B10931667 1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10931667
M. Wt: 414.9 g/mol
InChI Key: YZZQSMCJEIBXBE-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, a pyrazole ring with ethyl and methyl groups, and a sulfonyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The general synthetic route can be outlined as follows:

    Preparation of 2-chloro-4-fluorobenzyl chloride: This intermediate is synthesized by the chlorination and fluorination of benzyl chloride under controlled conditions.

    Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole: This intermediate is prepared by the reaction of ethyl hydrazine with acetylacetone, followed by cyclization.

    Formation of the sulfonyl chloride derivative: The pyrazole intermediate is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Coupling reaction: The final step involves the reaction of 2-chloro-4-fluorobenzyl chloride with the sulfonyl chloride derivative in the presence of a base, such as triethylamine, to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction reactions: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-(2-chloro-4-fluorobenzyl)-4-(4-methylpiperazin-1-yl)sulfonylbenzene: This compound has a similar benzyl group but differs in the substituents on the piperazine ring.

    1-(2-chloro-4-fluorobenzyl)-4-(1H-pyrazol-4-yl)sulfonylpiperazine: This compound has a similar pyrazole ring but lacks the ethyl and methyl groups.

    1-(2-chloro-4-fluorobenzyl)-4-(4-methyl-1H-pyrazol-3-yl)sulfonylpiperazine: This compound has a similar pyrazole ring but differs in the position of the methyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24ClFN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C18H24ClFN4O2S/c1-4-24-14(3)18(13(2)21-24)27(25,26)23-9-7-22(8-10-23)12-15-5-6-16(20)11-17(15)19/h5-6,11H,4,7-10,12H2,1-3H3

InChI Key

YZZQSMCJEIBXBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)C

Origin of Product

United States

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